molecular formula C20H23N3O2S B6812682 N-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-thiophen-3-ylpyrrolidine-1-carboxamide

N-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-thiophen-3-ylpyrrolidine-1-carboxamide

Cat. No.: B6812682
M. Wt: 369.5 g/mol
InChI Key: ORFLCMAJXANBHI-UHFFFAOYSA-N
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Description

N-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-thiophen-3-ylpyrrolidine-1-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-thiophen-3-ylpyrrolidine-1-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts such as p-toluenesulfonic acid or Lewis acids like FeCl3, and solvents like ethanol or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions and to scale up the production efficiently .

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-thiophen-3-ylpyrrolidine-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives .

Scientific Research Applications

N-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-thiophen-3-ylpyrrolidine-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, infections, and neurological disorders.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of N-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-thiophen-3-ylpyrrolidine-1-carboxamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways and exerting its effects at the cellular level. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Quinoline derivatives: Such as 4-hydroxy-2-quinolones and 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one.

    Thiophene derivatives: Including various thiophene-based heterocycles.

    Pyrrolidine derivatives: Such as N-substituted pyrrolidines .

Uniqueness

N-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-thiophen-3-ylpyrrolidine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

N-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-thiophen-3-ylpyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2S/c24-19(22-10-3-6-15-5-1-2-7-17(15)22)13-21-20(25)23-11-4-8-18(23)16-9-12-26-14-16/h1-2,5,7,9,12,14,18H,3-4,6,8,10-11,13H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORFLCMAJXANBHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)NCC(=O)N2CCCC3=CC=CC=C32)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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